![molecular formula C22H20ClN3O2S2 B2930750 2-((3-(4-chlorophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-phenethylacetamide CAS No. 687564-28-9](/img/structure/B2930750.png)

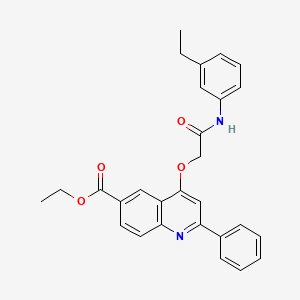

2-((3-(4-chlorophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-phenethylacetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

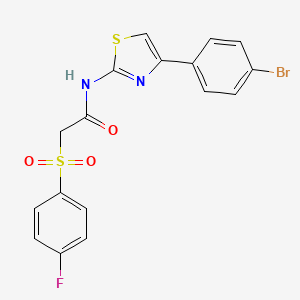

The compound “2-((3-(4-chlorophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-phenethylacetamide” belongs to the class of thieno[3,2-d]pyrimidines . Thieno[3,2-d]pyrimidines are of great interest due to their biological potential . They have shown therapeutic interest and have been studied in the development of new therapies .

Synthesis Analysis

Thieno[3,2-d]pyrimidines can be synthesized from various precursors through different synthetic protocols . For instance, morpholine-based thieno[2,3-d]pyrimidine derivatives were synthesized as anti-PI3K agents . The synthetic protocols to prepare these pyridopyrimidine derivatives have been considered in various studies .

Molecular Structure Analysis

The molecular structure of thieno[3,2-d]pyrimidines depends on the location of the nitrogen atom in the pyridine ring . There are four possible skeletons for the heterocyclic combination of pyrimidine and pyridine rings .

Chemical Reactions Analysis

Thieno[3,2-d]pyrimidines can undergo various chemical reactions. For instance, different acyl chlorides were reacted with 2-amino nicotinic acid followed by anhydride acetic to give the corresponding pyridobenzoxazinones .

Physical And Chemical Properties Analysis

The physical and chemical properties of thieno[3,2-d]pyrimidines can vary. For instance, the crystal structure of a related compound was determined to belong to the tetragonal system, space group P4 (3) with specific dimensions .

Applications De Recherche Scientifique

Anticancer Activity

This compound has shown promising results in inhibiting the proliferation of various cancer cell lines, including leukemia, non-small cell lung cancer, colon cancer, melanoma, ovarian cancer, and renal cancer. It exhibits antiproliferative effects and can lead to cell death by apoptosis through the inhibition of CDK enzymes .

Antitumor Effects

In addition to its anticancer properties, this compound has demonstrated good antitumor effects on carcinosarcoma in rats by inhibiting dihydrofolate reductase (DHFR), which is a key enzyme in the synthesis of nucleotides required for DNA replication .

Antimicrobial Activity

Thieno[3,2-d]pyrimidines are known to possess antimicrobial properties. While specific studies on this compound’s antimicrobial activity are not detailed in the search results, its structural class suggests potential in this area .

Antiviral Properties

Similarly, compounds within the thieno[3,2-d]pyrimidine family have been reported to exhibit antiviral activities. Further research could explore this compound’s effectiveness against various viral infections .

Anti-inflammatory Activity

The thieno[3,2-d]pyrimidine scaffold is also associated with anti-inflammatory effects. This compound could be investigated for its potential to reduce inflammation in various medical conditions .

Mécanisme D'action

Thieno[3,2-d]pyrimidines have shown potential as targeted therapy for PI3K . PI3K is a lipid kinase involved in cancer progression, making it a fruitful target for cancer control . PI3K phosphorylates the 3′-hydroxy position of the inositol ring as a result of growth factors or G-protein-coupled receptors (GPCRs) activation, to give the second messenger phosphatidylinositol-3,4,5-trisphosphate (PIP3), that activates another protein kinase B (AKT) as well as other cellular messengers like 3-phosphoinositide-dependent protein kinase (PDK) .

Safety and Hazards

Orientations Futures

Thieno[3,2-d]pyrimidines have been studied in the development of new therapies . Their therapeutic potential and the synthetic protocols to prepare these derivatives have been the focus of numerous publications, studies, and clinical trials . Future research could focus on optimizing these compounds to serve as new chemical entities for discovering new anticancer agents .

Propriétés

IUPAC Name |

2-[[3-(4-chlorophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(2-phenylethyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20ClN3O2S2/c23-16-6-8-17(9-7-16)26-21(28)20-18(11-13-29-20)25-22(26)30-14-19(27)24-12-10-15-4-2-1-3-5-15/h1-9H,10-14H2,(H,24,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQFZUCNEOFURDI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSC2=C1N=C(N(C2=O)C3=CC=C(C=C3)Cl)SCC(=O)NCCC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20ClN3O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

458.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((3-(4-chlorophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-phenethylacetamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 4-(2-((6-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetyl)piperazine-1-carboxylate](/img/structure/B2930667.png)

![2-(naphthalen-2-yloxy)-N-(2-(4-phenoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2930668.png)

![Methyl 2-[(3-bromoadamantane-1-carbonyl)amino]-3-methylbutanoate](/img/structure/B2930679.png)